2-[(4-bromophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-bromophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound is characterized by the presence of a bromophenyl group attached to the benzothiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Cyclization: The formation of the benzothiazole ring is accomplished by reacting the brominated intermediate with a suitable sulfur source, such as thiourea, under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(4-bromophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzothiazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[(4-bromophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The benzothiazole core can interact with nucleic acids or proteins, affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)-1,3-dioxolane: Another bromophenyl derivative with a dioxolane ring.
4-Bromophenylacetic acid: A simpler bromophenyl compound with an acetic acid group.
N-(4-(4-Bromophenyl)piperazin-1-yl)methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: A complex compound with multiple functional groups.
Uniqueness
2-[(4-bromophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is unique due to its specific combination of a bromophenyl group and a benzothiazole core. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.
Properties
IUPAC Name |
2-[(4-bromophenyl)methyl]-1,1-dioxo-1,2-benzothiazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO3S/c15-11-7-5-10(6-8-11)9-16-14(17)12-3-1-2-4-13(12)20(16,18)19/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMLKQMQAFHMID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.